
24-Norlithocholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Norlithocholic acid (NLCA) is a bile acid that is synthesized from lithocholic acid (LCA). NLCA is a potent agonist of the farnesoid X receptor (FXR), which is a nuclear receptor that is involved in the regulation of bile acid metabolism, glucose homeostasis, and lipid metabolism. NLCA has been shown to have a variety of biochemical and physiological effects, and it has been studied extensively in both in vitro and in vivo models.
Mécanisme D'action
24-Norlithocholic acid exerts its effects through the activation of FXR. FXR is a nuclear receptor that is involved in the regulation of bile acid metabolism, glucose homeostasis, and lipid metabolism. When 24-Norlithocholic acid binds to FXR, it induces conformational changes in the receptor that allow it to bind to DNA and regulate the expression of target genes. The specific target genes that are regulated by 24-Norlithocholic acid/FXR signaling depend on the tissue and the physiological context.
Effets Biochimiques Et Physiologiques
24-Norlithocholic acid has a variety of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in bile acid metabolism, glucose homeostasis, and lipid metabolism. 24-Norlithocholic acid has also been shown to have anti-inflammatory effects, and it has been studied in the context of inflammatory bowel disease and other inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
24-Norlithocholic acid has several advantages for lab experiments. It is a potent and specific agonist of FXR, which makes it a useful tool for studying the role of FXR in various physiological processes. 24-Norlithocholic acid is also relatively stable and easy to synthesize, which makes it a convenient reagent for lab experiments.
One limitation of 24-Norlithocholic acid is that it is a relatively new and understudied molecule, which means that its effects and mechanisms of action are not yet fully understood. Additionally, 24-Norlithocholic acid has been shown to have some toxic effects in certain cell types, which may limit its use in certain experimental contexts.
Orientations Futures
There are several future directions for research on 24-Norlithocholic acid. One area of interest is the role of 24-Norlithocholic acid/FXR signaling in the regulation of glucose and lipid metabolism. 24-Norlithocholic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity, and further research in this area could lead to the development of new treatments for these conditions.
Another area of interest is the role of 24-Norlithocholic acid/FXR signaling in the regulation of inflammation. 24-Norlithocholic acid has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new treatments for inflammatory disorders such as inflammatory bowel disease.
Finally, there is a need for further research on the toxic effects of 24-Norlithocholic acid in certain cell types. Understanding the mechanisms of 24-Norlithocholic acid toxicity could lead to the development of safer and more effective FXR agonists for use in experimental and therapeutic contexts.
Méthodes De Synthèse
24-Norlithocholic acid can be synthesized from LCA through a series of chemical reactions. The first step is the oxidation of the 3-hydroxy group of LCA to form 3-oxo-LCA. This is followed by the reduction of the 7-keto group to form 7-hydroxy-3-oxo-LCA. The final step is the removal of the 24-methyl group to form 24-Norlithocholic acid. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
24-Norlithocholic acid has been studied extensively in the context of bile acid metabolism and FXR signaling. It has been shown to be a potent agonist of FXR, and it has been used to study the role of FXR in a variety of physiological processes. 24-Norlithocholic acid has also been used to study the effects of bile acid metabolism on glucose and lipid metabolism, and it has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Propriétés
Numéro CAS |
15238-52-5 |
|---|---|
Nom du produit |
24-Norlithocholic acid |
Formule moléculaire |
C23H38O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(3R)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O3/c1-14(12-21(25)26)18-6-7-19-17-5-4-15-13-16(24)8-10-22(15,2)20(17)9-11-23(18,19)3/h14-20,24H,4-13H2,1-3H3,(H,25,26)/t14-,15+,16+,17+,18-,19+,20+,22+,23-/m1/s1 |
Clé InChI |
BIGINLZPDKMEPQ-ZZAVNFEKSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonymes |
24-norlithocholic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



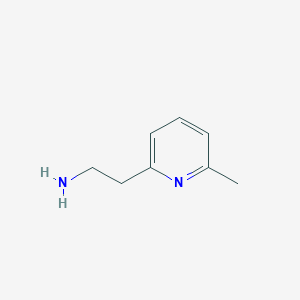
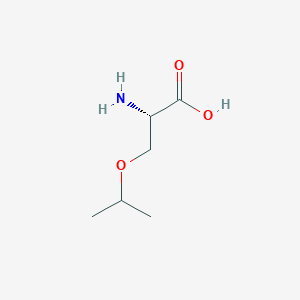

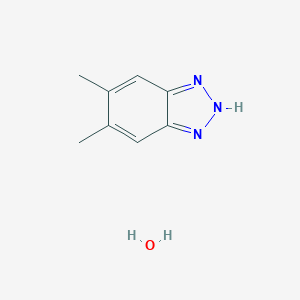
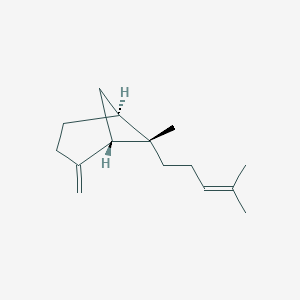
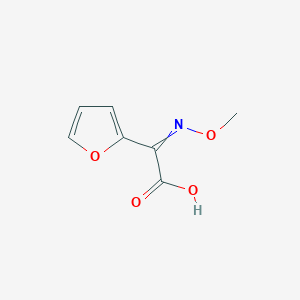
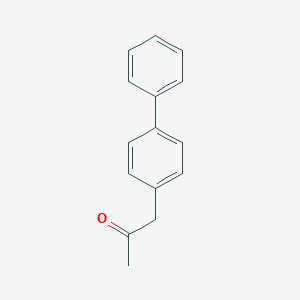
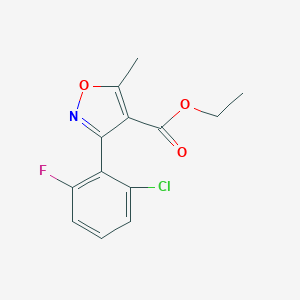
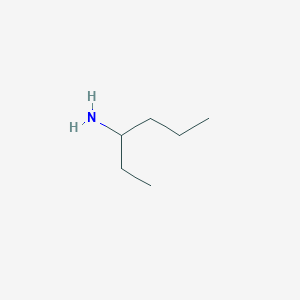
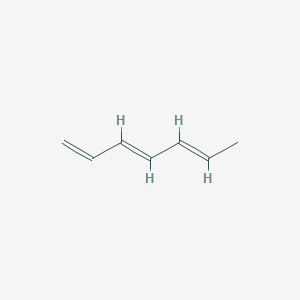
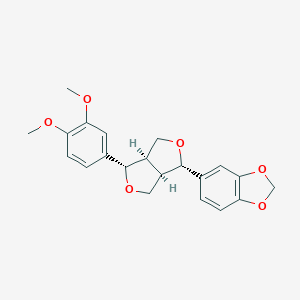
![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

